Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate involves multiple steps. One common method includes the reaction of substituted aldehydes with ethyl acetoacetate and urea in ethanol, catalyzed by hydrochloric acid under reflux conditions . The reaction typically proceeds through a series of condensation and cyclization steps to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory synthesis route to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential neuroprotective and anti-inflammatory properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as ATF4 and NF-kB proteins . These interactions inhibit endoplasmic reticulum stress and apoptosis pathways, leading to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring with a pyrimidine-thiophene hybrid structure. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C25H24N4O4S3 |
---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H24N4O4S3/c1-3-33-23(32)20-14(2)26-24(36-20)27-18(30)13-34-25-28-21-19(16-11-7-8-12-17(16)35-21)22(31)29(25)15-9-5-4-6-10-15/h4-6,9-10H,3,7-8,11-13H2,1-2H3,(H,26,27,30) |
InChI Key |
DCURDQKGHVWUQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5)C |
Origin of Product |
United States |
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